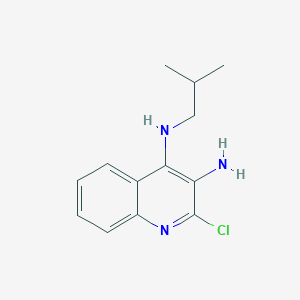









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([N+:12]([O-])=O)=[C:10]([NH:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(O)(=O)C.[H][H]>[Pt].C(O)(C)C>[Cl:1][C:2]1[C:11]([NH2:12])=[C:10]([NH:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
|


|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])NCC(C)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The resulting solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed from the filtrate at reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in aqueous hydrochloric acid (1 L, 4N)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was precipitated
|
|
Type
|
ADDITION
|
|
Details
|
by adding this solution to a solution of sodium hydroxide
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1N)NCC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |